molecular formula C7H11N3O2 B14571650 N,N,N'-Trimethyl-N'-1,2-oxazol-3-ylurea CAS No. 61365-13-7

N,N,N'-Trimethyl-N'-1,2-oxazol-3-ylurea

Cat. No.: B14571650
CAS No.: 61365-13-7
M. Wt: 169.18 g/mol
InChI Key: JTDOZTSNKKPIKA-UHFFFAOYSA-N
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Description

N,N,N’-Trimethyl-N’-1,2-oxazol-3-ylurea is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are heterocyclic aromatic organic compounds containing an oxygen and a nitrogen atom separated by one carbon atom

Properties

CAS No.

61365-13-7

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

1,1,3-trimethyl-3-(1,2-oxazol-3-yl)urea

InChI

InChI=1S/C7H11N3O2/c1-9(2)7(11)10(3)6-4-5-12-8-6/h4-5H,1-3H3

InChI Key

JTDOZTSNKKPIKA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N(C)C1=NOC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’-Trimethyl-N’-1,2-oxazol-3-ylurea typically involves the reaction of oxazole derivatives with urea and methylating agents. One common method includes the reaction of 1,2-oxazole with trimethylamine and urea under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained between 0°C to 25°C to ensure optimal yield.

Industrial Production Methods

Industrial production of N,N,N’-Trimethyl-N’-1,2-oxazol-3-ylurea involves large-scale synthesis using automated reactors. The process includes continuous monitoring of reaction parameters such as temperature, pressure, and pH to maintain consistency and quality. The final product is purified using techniques like recrystallization or chromatography to achieve high purity levels suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N,N,N’-Trimethyl-N’-1,2-oxazol-3-ylurea undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the oxazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the oxazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted oxazole derivatives with new functional groups.

Scientific Research Applications

N,N,N’-Trimethyl-N’-1,2-oxazol-3-ylurea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N,N,N’-Trimethyl-N’-1,2-oxazol-3-ylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The oxazole ring plays a crucial role in its binding affinity and specificity, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N,N,N’-Trimethyl-N’-(5-methyl-1,2-oxazol-3-yl)urea
  • N,N,N-Trimethyl(1,2-oxazol-3-yl)methanaminium

Uniqueness

N,N,N’-Trimethyl-N’-1,2-oxazol-3-ylurea stands out due to its unique combination of the oxazole ring and urea moiety This structure imparts specific chemical and biological properties that are not commonly found in other oxazole derivatives

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